molecular formula C13H16O2 B13892255 2-But-3-yn-2-yloxyethoxymethylbenzene

2-But-3-yn-2-yloxyethoxymethylbenzene

Katalognummer: B13892255
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: HJPMKSKACRNYSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-But-3-yn-2-yloxyethoxymethylbenzene is an organic compound that belongs to the class of alkynyl ethers. This compound is characterized by the presence of a benzene ring attached to an ethoxyethoxymethyl group, which is further connected to a butynyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-But-3-yn-2-yloxyethoxymethylbenzene typically involves the reaction of 2-but-3-yn-2-yloxyethanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-But-3-yn-2-yloxyethoxymethylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions on the benzene ring.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-But-3-yn-2-yloxyethoxymethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-But-3-yn-2-yloxyethoxymethylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylbut-3-yn-2-ol: An alkynyl alcohol with similar structural features.

    (2-Methylbut-3-yn-2-yl)benzene: A compound with a similar alkyne group attached to a benzene ring.

Uniqueness

2-But-3-yn-2-yloxyethoxymethylbenzene is unique due to its combination of an alkynyl ether and a benzene ring, which imparts distinct chemical reactivity and potential applications. The presence of the ethoxyethoxymethyl group further enhances its solubility and reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

2-but-3-yn-2-yloxyethoxymethylbenzene

InChI

InChI=1S/C13H16O2/c1-3-12(2)15-10-9-14-11-13-7-5-4-6-8-13/h1,4-8,12H,9-11H2,2H3

InChI-Schlüssel

HJPMKSKACRNYSZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C#C)OCCOCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.